Physical and chemical properties of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Physical and chemical properties of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
An In-Depth Technical Guide to the Physical and Chemical Properties of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
Prepared by: Gemini, Senior Application Scientist
Introduction
The pyrido[2,3-b]pyrazine core is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. This fused ring system, combining a pyridine and a pyrazine ring, is a key pharmacophore in various biologically active molecules. The dione derivative, 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, serves as a versatile building block for more complex chemical entities. Recent patent literature highlights the potential of its derivatives as covalent inhibitors of KRAS, a critical oncogene, underscoring the scaffold's relevance in the development of novel cancer therapeutics[1].
This guide provides a comprehensive overview of the physical and chemical properties of a specific N-alkylated derivative: 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione . While extensive experimental data for this particular molecule is not widely published, this document synthesizes information from closely related analogues and the parent compound to provide a robust, predictive, and insightful profile for researchers, scientists, and drug development professionals. We will delve into its structure, plausible synthetic routes, predicted physicochemical and spectroscopic properties, and potential reactivity, grounding our analysis in established chemical principles and data from analogous structures.
Molecular Structure and Identifiers
The foundational structure consists of a pyridine ring fused to a 1,4-dihydropyrazine-2,3-dione ring system. In the target molecule, the nitrogen atoms at positions 1 and 4 of the dihydropyrazine ring are substituted with methyl groups. This methylation significantly alters the molecule's properties compared to its parent, 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione, most notably by removing hydrogen bond donor capabilities and increasing lipophilicity.
Caption: Chemical structure of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione | - |
| CAS Number | 35252-00-7 | [2][3] |
| Molecular Formula | C₉H₉N₃O₂ | [2] |
| Molecular Weight | 191.19 g/mol | [2] |
| Parent Compound CAS | 2067-84-7 | [4][5] |
Proposed Synthesis
A direct and efficient synthesis of the title compound can be logically proposed via the N,N'-dialkylation of the parent heterocycle, 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione. This parent scaffold can be synthesized through the condensation of 2,3-diaminopyridine with oxalic acid or its derivatives. The subsequent alkylation of the two amide nitrogens is a standard transformation. Research on analogous 7-bromo-substituted systems has demonstrated that this alkylation proceeds efficiently under phase-transfer catalysis (PTC) conditions, which offer mild reaction parameters and good yields[6].
The proposed workflow involves deprotonation of the N-H groups of the parent dione using a suitable base, followed by nucleophilic attack on a methylating agent like methyl iodide.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Predictive)
This protocol is based on established methods for N-alkylation of related heterocyclic systems[6].
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.
-
Reagent Addition: Stir the suspension vigorously and add methyl iodide (CH₃I, 2.5 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, filter the solid inorganic salts and wash with acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Physical and Chemical Properties
The properties listed below are a combination of calculated values and predictions based on the parent compound and similar N-alkylated heterocycles.
Table 2: Summary of Physicochemical Properties
| Property | Predicted Value / Description | Rationale / Reference |
| Appearance | White to off-white or pale yellow solid | Analogy to related pyrazine derivatives which are typically solids at room temperature.[7] |
| Melting Point | Not available (expected >150 °C) | N-H containing analogues melt at high temperatures; alkylation may lower this, but it is expected to be a stable solid. For example, a related N-alkylated pyrazine derivative has a melting point of 151-152 °C.[7] |
| Solubility | Soluble in DMSO, DMF, CHCl₃, DCM. Sparingly soluble in methanol/ethanol. Insoluble in water and non-polar solvents (e.g., hexanes). | The flat, aromatic core with polar dione functionality combined with non-polar methyl groups suggests solubility in a range of polar aprotic organic solvents. |
| XLogP3-AA | ~0.5 | The parent compound has a computed XLogP3 of -0.3.[4] Adding two methyl groups will increase lipophilicity. A 6,8-dimethyl isomer has a calculated XLogP3-AA of 0.5.[2] |
| Topological Polar Surface Area (TPSA) | 71.1 Ų | The TPSA is dominated by the dione and pyridine nitrogen. This value is identical to the parent and other isomers as the methyl groups are not polar.[2][4] |
| Hydrogen Bond Donors | 0 | The N-H protons of the parent compound have been replaced by methyl groups. |
| Hydrogen Bond Acceptors | 3 | The two carbonyl oxygens and the pyridine nitrogen can act as H-bond acceptors.[2] |
Spectroscopic and Analytical Data (Predictive)
The following data represents expected values based on fundamental principles and spectral data from analogous compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0-8.5 (m, 1H, Ar-H), δ ~7.5-8.0 (m, 2H, Ar-H), δ ~3.5 (s, 3H, N-CH₃), δ ~3.4 (s, 3H, N-CH₃). The aromatic protons will show characteristic pyridine ring splitting patterns. The two N-methyl singlets may be distinct due to the molecular environment. |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~155-160 (C=O), δ ~140-150 (Ar-C), δ ~120-135 (Ar-CH), δ ~30-35 (N-CH₃). Expect two distinct carbonyl carbon signals and several aromatic carbon signals. |
| IR Spectroscopy (KBr, cm⁻¹) | ν ~3100-3000 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1700-1650 (strong, C=O stretch of the dione), ~1600-1450 (C=C and C=N ring stretching). Notably absent will be the N-H stretching bands (~3200-3400 cm⁻¹) seen in the parent compound. |
| Mass Spectrometry (ESI+) | Expected m/z: 192.0768 [M+H]⁺ (Calculated for C₉H₁₀N₃O₂⁺). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. |
Standard Characterization Protocols
-
NMR Spectroscopy: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[8]
-
Mass Spectrometry: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for accurate mass determination.
-
IR Spectroscopy: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample or analyze as a thin film from a solvent cast. Record the spectrum using an FTIR spectrometer.[9]
Reactivity and Stability
-
Stability: The 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione core is expected to be a chemically stable and thermally robust aromatic system. It should be stable to storage under normal laboratory conditions, protected from strong light and moisture.
-
Reactivity of the Pyridine Ring: The fused pyridine ring is electron-deficient due to the electron-withdrawing effect of the nitrogen atom and the adjacent pyrazine-dione system. It is therefore generally resistant to electrophilic aromatic substitution. Conversely, it may be susceptible to nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present on the pyridine ring.
-
Reactivity of the Pyrazine-dione Ring: The dione functionality offers sites for nucleophilic attack at the carbonyl carbons under certain conditions, although the amide resonance reduces their electrophilicity compared to ketones. The N-methyl groups are generally stable but could potentially be cleaved under harsh acidic or reductive conditions. The dihydropyrazine ring itself is generally aromatic in nature and does not readily undergo addition reactions typical of isolated double bonds.[10][11]
Potential Applications and Biological Relevance
The broader class of pyrido[2,3-b]pyrazine derivatives has attracted significant attention for its diverse biological activities. While the specific activity of the 1,4-dimethyl derivative is not documented, its structural similarity to known bioactive molecules suggests potential areas of application:
-
Oncology: As previously mentioned, derivatives of this scaffold are being investigated as covalent inhibitors of KRAS mutants, which are implicated in numerous cancers.[1] The core structure serves as a platform for attaching warheads that target specific amino acid residues in the protein.
-
Antimicrobial Agents: Fused heterocyclic systems containing pyrazine and pyridine motifs are common in compounds with antibacterial and antifungal properties.[12]
-
Kinase Inhibition: The planar, nitrogen-rich structure is a common feature in many small-molecule kinase inhibitors, which function by competing with ATP for the enzyme's binding site.
Further screening and biological evaluation would be required to determine the specific therapeutic potential of 1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.
References
-
Supplementary Information - Rsc.org. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
Ibrahim, I. (2022). Chemical Transformation of Pyrazine Derivatives. Jurnal Kimia dan Kemasan, 44(1), 23-30. Available at: [Link]
-
Patel, K., et al. (2014). Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 964-971. Available at: [Link]
-
PubChem. (n.d.). Pyrido(2,3-b)pyrazine-2,3-diol. National Center for Biotechnology Information. Available at: [Link]
-
Bentham Science Publisher. (2022). Novel 1,4-Dihydropyrido[2,3-B]Pyrazine-2,3-Dione Derivatives for Treating Cancer and Other Disorders Associated with KRAS Activity. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
NextSDS. (n.d.). Pyrido[2,3-b]pyrazine-2,3-dione, 1,4-dihydro-1,4-dimethyl- (9CI). Available at: [Link]
-
Beilstein Journals. (n.d.). Supporting information for: Microwave-assisted synthesis of quinoxalines, pyrido[2,3-b]pyrazines and 2,1,5-benzothiadiazepine S,S-dioxides. Available at: [Link]
-
The Royal Society of Chemistry. (2012). Dearomatizing Conversion of Pyrazines to 1,4-Dihydropyrazine Derivatives via Transition-Metal-Free Diboration, Silaboration, and. Chemical Communications. Available at: [Link]
-
Siaczka, A. et al. (2012). Biological activity of 1,4-dihydropyridine derivatives. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). New highlights in the synthesis and reactivity of 1,4-dihydropyrazine derivatives. Available at: [Link]
-
Temple, C. Jr., et al. (1982). Biological effects and structure-activity relationships of 1,2-dihydropyrido[3,4-b]pyrazines. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2024). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and reactivity of a 1,4-dihydropyrazine derivative. Available at: [Link]
-
BuyersGuideChem. (n.d.). 1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione suppliers and producers. Available at: [Link]
-
Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Available at: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. nextsds.com [nextsds.com]
- 4. Pyrido(2,3-b)pyrazine-2,3-diol | C7H5N3O2 | CID 74947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. buyersguidechem.com [buyersguidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. lejan-team.com [lejan-team.com]
- 12. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
